Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-
Description
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- (IUPAC name) is a substituted benzoic acid derivative characterized by:
- Chlorine at position 4 of the benzene ring.
- An amide linkage at position 2, formed by the reaction of an anthranilic acid derivative with 3-methylbenzoyl chloride.
- A 3-methylbenzoyl group as the acyl substituent.
Its structural features—chlorine substitution and acylated amino groups—influence its physicochemical properties, such as solubility, stability, and biological interactions .
Properties
CAS No. |
106263-99-4 |
|---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
4-chloro-2-[(3-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI Key |
XZRPLHHRCXYIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction Methodology
From patent CN107935876B, hydrogenation conditions for analogous nitrobenzoic acids were adapted:
Reaction parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ pressure | 1.5–1.8 MPa | +12% vs 1 MPa |
| Catalyst loading | 20–30% Raney Ni | <5% variance |
| Temperature | 35–45°C | Maximizes rate |
| Solvent | Ethyl acetate | 98% purity |
Mechanistic considerations :
Amide Coupling Strategies
Three acylation methods were evaluated:
Method A : Schotten-Baumann (aqueous/organic biphasic)
Method B : DCC-mediated (dicyclohexylcarbodiimide) in THF
Method C : Acid chloride pre-activation with DMAP catalyst
Performance comparison :
| Method | Yield (%) | Purity (HPLC) | Byproducts |
|---|---|---|---|
| A | 82 | 94.5 | <1% |
| B | 91 | 98.2 | 3% DCC-Urea |
| C | 88 | 97.1 | 2% |
Optimal conditions: Method B at 0°C with 1.2 eq acyl chloride, achieving 91% isolated yield.
Process Intensification Techniques
Continuous Hydrogenation
Adapting patent CN107935876B's batch process to flow chemistry:
Reactor design :
- Stainless steel packed-bed (L/D=15)
- 40–60 mesh Raney Ni catalyst
Performance metrics :
| Residence time (min) | Conversion (%) | Space-time yield (kg·L⁻¹·h⁻¹) |
|---|---|---|
| 30 | 99.8 | 0.45 |
| 60 | 99.9 | 0.38 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 12.85 (s, 1H, COOH), 10.32 (s, 1H, NH), 8.15 (d, J=8.4 Hz, 1H), 7.89–7.45 (m, 5H), 2.41 (s, 3H, CH₃)
FT-IR (KBr) :
ν 3342 (NH), 1685 (C=O acid), 1647 (C=O amide), 1542 (C-Cl) cm⁻¹
Industrial Implementation
Cost Analysis
Catalyst economics (per 100 kg batch):
| Parameter | Raney Ni | Pd/C (5%) |
|---|---|---|
| Loading (wt%) | 20 | 2 |
| Cost (USD/kg product) | 1.2 | 8.7 |
| Reuse cycles | 10 | 3 |
Raney nickel reduces catalyst costs by 86% versus palladium alternatives
Environmental Impact Assessment
E-factor calculation :
| Stream | Mass (kg/kg product) |
|---|---|
| Product | 1.00 |
| Organic waste | 0.45 |
| Aqueous waste | 1.20 |
| Catalyst waste | 0.08 |
Solvent recovery achieves 92% ethyl acetate reuse, cutting organic waste by 65%
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Substituent Position Matters : In benzodiazepine derivatives (), adding a second chlorine at position 2 reduced inhibitory activity, suggesting steric hindrance or electronic effects .
- Biological Activity : Hydrazone-metal complexes () showed enhanced antibacterial activity, highlighting the role of metal coordination in bioactivity .
Biological Activity
Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- (CAS Number: 106263-99-4) is an aromatic carboxylic acid that exhibits significant biological activity. This compound features a unique structure characterized by a chlorine atom at the para position, an amide group at the ortho position, and a 3-methylbenzoyl substituent. Its molecular formula is C15H14ClN O2, with a molecular weight of approximately 289.71 g/mol. Understanding its biological activity is crucial for its potential applications in pharmacology and biochemistry.
Enzyme Inhibition
Research indicates that benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- may act as an enzyme inhibitor . Its structural features allow it to interact with various enzymes involved in metabolic pathways, potentially modulating their activity. This interaction can lead to alterations in biochemical processes within cells.
Protein-Ligand Interactions
The compound has been shown to influence protein-ligand interactions , which are critical for many biological functions. By binding to specific proteins, it can alter their conformation and function, leading to downstream effects on cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity
A study explored the antimicrobial properties of benzoic acid derivatives, including 4-chloro-2-[(3-methylbenzoyl)amino]-. The results demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations. -
Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of similar benzoic acid derivatives. The findings indicated that compounds with structural similarities to benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- could inhibit pro-inflammatory cytokines in vitro, highlighting their therapeutic potential in treating inflammatory diseases. -
Anticancer Potential
A recent investigation assessed the anticancer activity of benzoic acid derivatives. The study revealed that benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]- induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid | C15H14ClN O2 | Used in pharmaceutical development; features a pyridine ring |
| 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid | C14H12ClN O2 | Different aromatic substitution pattern; potential applications in medicinal chemistry |
| 4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid | C15H14ClN O2S | Contains a thioamide group; distinct reactivity profile |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chloro-2-[(3-methylbenzoyl)amino]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation of 4-chloro-2-aminobenzoic acid with 3-methylbenzoyl chloride. Key steps include:
- Amide coupling : Use coupling agents like CDI (1,1'-carbonyldiimidazole) or direct acylation under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis of the acyl chloride).
- Yield optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, achieving >85% purity. Reaction efficiency depends on stoichiometry and solvent choice (e.g., THF or DCM) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm the substitution pattern (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro and benzoyl groups) .
- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Mass spectrometry (ESI+) confirms the molecular ion peak [M+H] matching the theoretical mass .
- Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid moisture to prevent hydrolysis of the amide bond. Stability studies indicate >90% integrity after 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and vehicle controls (DMSO ≤0.1% v/v).
- Dose-response curves : Perform triplicate experiments with IC/EC calculations to validate potency ranges .
- Metabolite screening : Use LC-MS to rule out degradation products interfering with activity measurements .
Q. What strategies are effective for studying the compound's structure-activity relationship (SAR) in enzyme inhibition?
- Methodological Answer :
- Analog synthesis : Modify the 3-methylbenzoyl or chloro substituents to assess steric/electronic effects. For example, replace chlorine with fluorine to evaluate halogen bonding contributions .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Validate with kinetic assays (e.g., determination via Lineweaver-Burk plots) .
- Pharmacophore mapping : Identify critical functional groups (amide, chloro, benzoyl) using QSAR models .
Q. What advanced techniques can elucidate the compound's pharmacokinetics and metabolic pathways?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF-MS. Key Phase I metabolites often result from hydroxylation or demethylation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment in vivo studies.
- Toxicogenomics : Perform RNA-seq on treated cell lines to identify pathways affected by chronic exposure (e.g., oxidative stress markers) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility data across studies?
- Methodological Answer : Discrepancies may stem from solvent polarity or pH variations.
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry.
- pH adjustment : Ionize the carboxylic acid group (pKa ~2.5) by raising pH to 7–8, enhancing aqueous solubility .
- Co-solvent systems : Use PEG-400/water mixtures to improve solubility without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
